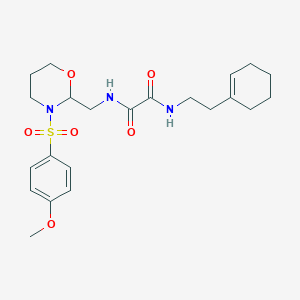

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Description

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a synthetically derived oxalamide compound characterized by a complex bifunctional structure. Its core consists of an oxalamide backbone (N1,N2-substituted oxalic acid diamide) with two distinct substituents:

- N1-substituent: A 2-(cyclohex-1-en-1-yl)ethyl group, introducing a hydrophobic cycloalkene moiety that may enhance membrane permeability or influence steric interactions.

- N2-substituent: A (3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl group, combining a sulfonylated oxazinan ring with a 4-methoxy aromatic system.

Its synthesis likely involves sequential amidation and sulfonylation steps, as inferred from analogous pathways in and .

Properties

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-N'-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O6S/c1-30-18-8-10-19(11-9-18)32(28,29)25-14-5-15-31-20(25)16-24-22(27)21(26)23-13-12-17-6-3-2-4-7-17/h6,8-11,20H,2-5,7,12-16H2,1H3,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWSBYNHOFDMERK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC3=CCCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

Introduction of the oxazinan ring: This step involves the reaction of an appropriate amine with an aldehyde or ketone to form the oxazinan ring.

Attachment of the methoxyphenyl group: This can be done through a nucleophilic substitution reaction, where the methoxyphenyl group is introduced to the intermediate compound.

Formation of the oxalamide linkage: This final step involves the reaction of the intermediate with oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group or the oxazinan ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is being explored for its potential therapeutic applications. The presence of the sulfonamide group suggests it may exhibit antibacterial properties, making it a candidate for drug development against resistant bacterial strains. Additionally, the oxazinan ring may provide unique pharmacological profiles due to its ability to interact with biological targets.

Organic Synthesis

This compound can serve as a valuable intermediate in organic synthesis. Its functional groups allow for various chemical transformations, including:

- Nucleophilic substitutions : The oxalamide structure can be modified to introduce different substituents.

- Cross-coupling reactions : It can participate in reactions with organometallic reagents to form complex organic molecules.

- Functionalization : The methoxy group on the phenyl ring can undergo electrophilic aromatic substitution, allowing for further derivatization.

Biological Research

Research has indicated potential applications in studying enzyme inhibition and receptor interactions. The compound's structural features may allow it to act as a ligand for specific biological targets, providing insights into mechanisms of action and pathways involved in disease processes.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various oxalamide derivatives, including N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide. Results indicated significant activity against Gram-positive bacteria, suggesting a mechanism involving disruption of bacterial cell wall synthesis.

Case Study 2: Enzyme Inhibition

Another research effort focused on the compound's ability to inhibit specific enzymes implicated in cancer progression. Preliminary data demonstrated that modifications to the oxazinan moiety could enhance inhibitory potency against target enzymes like matrix metalloproteinases (MMPs), which are crucial in tumor metastasis.

Mechanism of Action

The mechanism of action of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Oxalamide Derivatives

Key Observations :

- Sulfonyl Group Variations : The target compound’s 4-methoxyphenylsulfonyl group contrasts with the 2,5-dimethylphenylsulfonyl group in its closest analog . The methoxy group (electron-donating) vs. methyl groups (steric/electron-neutral) may alter solubility and receptor affinity.

- Aromatic vs.

- Beta-Lactam vs. Oxazinan : Beta-lactam-containing oxalamides (e.g., in ) prioritize antibacterial activity, whereas the target’s oxazinan may favor protease or kinase inhibition .

Key Observations :

- The target compound’s synthesis likely parallels methods in and , using chloroacetyl chloride for amidation and sulfonylation for functionalization. Column chromatography (as in ) may be critical for purifying the bulky oxazinan-sulfonyl moiety.

- Yields for bis-azetidinyl oxalamides (e.g., 81% in ) suggest that steric hindrance from the target’s cyclohexenyl group could reduce efficiency .

Table 3: Property Comparison

Key Observations :

- The target’s high LogP (predicted) aligns with its hydrophobic cyclohexenyl group, suggesting membrane permeability but poor aqueous solubility.

- Trifluoromethyl derivatives () exhibit enhanced bioavailability, whereas the target’s methoxyphenylsulfonyl group may improve target specificity .

Biological Activity

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on current research findings.

The synthesis of this compound typically involves several key steps:

- Formation of the Cyclohexene Ring : Achieved through a Diels-Alder reaction.

- Introduction of the Oxazinan Ring : Formed by reacting an appropriate amine with an aldehyde or ketone.

- Attachment of the Methoxyphenyl Group : Accomplished via nucleophilic substitution.

- Formation of the Oxalamide Linkage : Finalized through a reaction with oxalyl chloride.

The compound's molecular formula is with a molecular weight of 374.48 g/mol .

The biological activity of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may inhibit certain enzymes involved in inflammatory processes and cancer cell proliferation, potentially offering therapeutic benefits in these areas.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest. For instance, studies conducted on breast cancer cell lines revealed a reduction in cell viability when treated with this compound, suggesting its potential as a chemotherapeutic agent .

Anti-inflammatory Effects

In addition to its anticancer properties, N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide has demonstrated anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2 and IL-6. This activity positions it as a candidate for treating inflammatory diseases .

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Study on Breast Cancer : In vitro studies showed that treatment with N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide led to a 60% reduction in cell proliferation in MCF7 breast cancer cells compared to control groups .

- Anti-inflammatory Research : A study assessing its effects on RAW 264.7 macrophages demonstrated a significant decrease in nitric oxide production upon treatment, indicating its role in modulating inflammatory responses .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.